3-Nitrophenylhydrazine

概要

説明

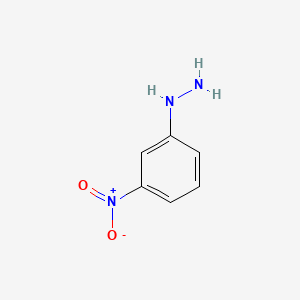

3-Nitrophenylhydrazine is an organic compound with the molecular formula C6H7N3O2. It is a derivative of phenylhydrazine, where a nitro group is substituted at the third position of the benzene ring. This compound is widely used in analytical chemistry, particularly for derivatization in liquid chromatography-mass spectrometry (LC-MS) to enhance the detection of various analytes .

準備方法

Synthetic Routes and Reaction Conditions: 3-Nitrophenylhydrazine can be synthesized through the nitration of phenylhydrazine. The process involves the following steps:

Nitration of Phenylhydrazine: Phenylhydrazine is treated with a nitrating mixture (typically a combination of concentrated sulfuric acid and nitric acid) to introduce a nitro group at the meta position of the benzene ring.

Purification: The resulting this compound is purified through recrystallization from suitable solvents such as ethanol or water.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The nitration process is carefully controlled to prevent over-nitration and to ensure the selective formation of the desired product .

化学反応の分析

Types of Reactions: 3-Nitrophenylhydrazine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Condensation: It can react with carbonyl compounds (aldehydes and ketones) to form hydrazones, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Reducing Agents: Tin(II) chloride, iron, and hydrochloric acid for reduction reactions.

Nucleophiles: Various nucleophiles for substitution reactions.

Carbonyl Compounds: Aldehydes and ketones for condensation reactions.

Major Products:

Amino Derivatives: Formed through reduction of the nitro group.

Substituted Hydrazines: Formed through nucleophilic substitution.

Hydrazones: Formed through condensation with carbonyl compounds.

科学的研究の応用

Derivatization in Metabolomics

3-Nitrophenylhydrazine serves as an effective derivatizing agent for the analysis of metabolites in biological samples. Its ability to react with carbonyl and carboxyl groups enhances the detection of low-abundance metabolites through liquid chromatography-mass spectrometry (LC-MS).

Key Applications:

- Detection of N-Acyl Glycines: this compound is employed to derivatize N-acyl glycines, facilitating their detection in plasma and urine samples. This method allows for comprehensive analysis without requiring high temperatures or complex quenching steps, making it suitable for clinical applications related to metabolic diseases such as diabetes .

- Central Carbon Metabolism Analysis: The compound has been optimized for the simultaneous quantification of key metabolites involved in central carbon metabolism, including glycolate, lactate, and pyruvate. This application is crucial for understanding metabolic pathways and their alterations in various diseases .

Diabetes Metabolomics

A study utilized this compound to analyze N-acyl glycine levels in db/db mice, revealing significant differences in metabolite profiles between diabetic and control groups. The derivatization improved the retention and separation of these metabolites on reversed-phase columns, enhancing detection sensitivity .

Fatty Acid Analysis

In another application, this compound was used to derivatize short-chain fatty acids and organic acids from fecal specimens of mice. This approach demonstrated high efficiency compared to other derivatization methods, allowing for detailed profiling of gut microbiota-related metabolites .

Data Tables

The following tables summarize key findings from studies utilizing this compound:

作用機序

The primary mechanism of action of 3-nitrophenylhydrazine involves its ability to form stable derivatives with carbonyl and carboxyl groups. This derivatization enhances the detection sensitivity and specificity in analytical techniques such as LC-MS. The compound reacts with carbonyl compounds to form hydrazones, which are more easily detected and quantified .

類似化合物との比較

2-Nitrophenylhydrazine: Similar in structure but with the nitro group at the ortho position. It also serves as a derivatization agent but has different reactivity and selectivity.

4-Nitrophenylhydrazine: Has the nitro group at the para position and exhibits different chemical properties and applications.

Uniqueness of 3-Nitrophenylhydrazine: this compound is unique due to its specific reactivity and stability, making it particularly suitable for derivatization in analytical chemistry. Its position of the nitro group allows for selective reactions and enhances the detection capabilities in various analytical methods .

生物活性

3-Nitrophenylhydrazine (3-NPH) is a versatile compound widely used in analytical chemistry, particularly for the derivatization of various biological molecules. Its biological activity has been explored in various contexts, including its role in metabolomics, diagnostics, and potential therapeutic applications. This article delves into the biological activity of 3-NPH, highlighting case studies, research findings, and its applications in different fields.

3-NPH is characterized by its ability to form stable hydrazones with carbonyl compounds. This property is harnessed in analytical methods to enhance the detection of metabolites in biological samples. The derivatization process typically involves the reaction of 3-NPH with carbonyl or keto groups, resulting in the formation of hydrazone derivatives that can be analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 180.16 g/mol |

| CAS Number | 636-95-3 |

| Solubility | Soluble in water and organic solvents |

Applications in Metabolomics

Recent studies have demonstrated the efficacy of 3-NPH in metabolomic analyses, particularly for the detection of N-acyl glycines (NAGlys), which are important metabolites involved in various physiological processes. A notable study utilized 3-NPH to derivatize NAGlys from plasma and urine samples of diabetic mice, revealing significant differences in metabolite levels between diabetic and control groups. This method allowed for the identification and quantification of multiple NAGlys without the need for high-temperature reactions or complex sample preparation steps .

Case Study: Diabetes Progression Monitoring

In a study focusing on diabetes progression, researchers applied a 3-NPH-based derivatization strategy to analyze urine samples from db/db diabetic mice. The findings indicated that specific NAGlys could serve as biomarkers for early diabetes diagnosis. The levels of certain metabolites were significantly correlated with disease progression, showcasing the potential of 3-NPH in clinical diagnostics .

Cytotoxicity and Biological Impact

The cytotoxic effects of 3-NPH have also been investigated, particularly concerning its impact on cellular processes. Research has shown that at elevated temperatures (e.g., 50°C), 3-NPH can induce cytotoxicity in various cell lines. This effect is attributed to oxidative stress and the formation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis .

Analytical Applications

3-NPH is extensively used as a derivatization agent in analytical chemistry. Its applications include:

- Detection of Gamma-Hydroxybutyric Acid : In forensic toxicology, 3-NPH has been employed to enhance the detection capabilities for gamma-hydroxybutyric acid (GHB) in biological samples infected with Herpes Simplex Virus-Type 1 .

- Residual Analysis : It is used for quantitative analysis of residual compounds in pharmaceutical formulations, ensuring product safety and efficacy .

Summary of Research Findings

The following table summarizes key findings from recent studies involving 3-NPH:

特性

IUPAC Name |

(3-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-8-5-2-1-3-6(4-5)9(10)11/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFILLLZWNHOVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210925 | |

| Record name | 3-Nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-27-2 | |

| Record name | (3-Nitrophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-nitrophenylhydrazine?

A1: The molecular formula of this compound is C6H7N3O2, and its molecular weight is 153.14 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: While the provided research papers primarily focus on the applications of this compound derivatives, its key spectroscopic characteristics include:

Q3: How is this compound used in analytical chemistry?

A3: this compound is widely employed as a derivatization reagent to enhance the detectability and separation of target analytes in various analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS). [, , , , ]

Q4: Which compound classes can be analyzed using this compound derivatization?

A4: this compound reacts with compounds containing carbonyl groups (aldehydes and ketones) and carboxyl groups (carboxylic acids) to form UV-absorbing and readily ionizable derivatives. This property makes it suitable for analyzing various metabolites like short-chain fatty acids (SCFAs), bile acids, sugars, and acylcarnitines. [, , , , , , , , , ]

Q5: Why is this compound derivatization preferred for analyzing certain metabolites in LC-MS?

A5: Derivatization with this compound enhances the ionization efficiency of target analytes, leading to improved sensitivity and lower detection limits in LC-MS analysis, particularly for compounds like SCFAs that exhibit poor ionization efficiency in their native form. [, , , ]

Q6: Can this compound derivatization be used for analyzing complex biological samples?

A6: Yes, this derivatization strategy has been successfully applied to analyze complex biological samples like plasma, urine, feces, milk, and cell cultures. [, , , , , , , ]

Q7: Are there specific advantages of using this compound for analyzing trace amounts of metabolites?

A7: The enhanced sensitivity resulting from this compound derivatization allows for the analysis of metabolites in trace amounts, making it particularly valuable for studying limited samples like oocytes or specific cell populations. []

Q8: What are the analytical techniques commonly used in conjunction with this compound derivatization?

A8: The most commonly employed techniques are high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , , , , , , , , , , , ]

Q9: How does this compound derivatization contribute to high-throughput analysis?

A9: The derivatization reaction is typically rapid, and the resulting derivatives are compatible with fast separation techniques like ultra-high performance liquid chromatography (UHPLC), contributing to high-throughput analysis of target compounds. [, , , ]

Q10: Can this compound derivatization be used for quantitative analysis?

A10: Yes, by employing stable isotope-labeled internal standards, this approach allows for accurate and precise quantification of target analytes in various matrices. [, , , , , , , ]

Q11: Are there any challenges associated with using this compound derivatization?

A11: Potential challenges include matrix effects from complex samples, requiring careful method optimization and validation to ensure accurate and reliable results. [, ]

Q12: How is method validation performed for analytical methods using this compound?

A12: Method validation includes assessing parameters like linearity, sensitivity, accuracy, precision, recovery, and stability of the derivatized analytes in the specific matrix being analyzed. [, , , , , , , , ]

Q13: What are the safety considerations for handling this compound?

A13: As with any chemical reagent, appropriate safety precautions should be taken when handling this compound, including wearing personal protective equipment and working in a well-ventilated area.

Q14: What is known about the environmental impact of this compound?

A14: While the provided research papers do not specifically address its environmental impact, proper waste disposal practices are crucial to minimize potential risks.

Q15: Are there any other applications of this compound beyond analytical chemistry?

A15: While the research papers primarily focus on analytical applications, this compound has been explored in organic synthesis for preparing heterocyclic compounds like pyrazoles. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。